
4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile is a compound that belongs to the class of aminopyrimidines Aminopyrimidines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile typically involves multiple steps, starting from acyclic starting materials. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield a sulfonyl derivative, while reduction of the nitrile group would produce an amine derivative.
Aplicaciones Científicas De Investigación
4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays for its activity against certain pathogens.
Industry: The compound can be used in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby exerting its biological effects. The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile can be compared with other aminopyrimidine derivatives. Similar compounds include:
2-aminopyrimidin-4-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimidine-based sulfonyl compounds: These compounds have a sulfonyl group attached to the pyrimidine ring and are known for their anti-inflammatory and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H10N4S |
|---|---|
Peso molecular |
194.26 g/mol |
Nombre IUPAC |
4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile |
InChI |
InChI=1S/C8H10N4S/c9-4-1-2-6-13-8-11-5-3-7(10)12-8/h3,5H,1-2,6H2,(H2,10,11,12) |
Clave InChI |
KLUCIFZDMPPWOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1N)SCCCC#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
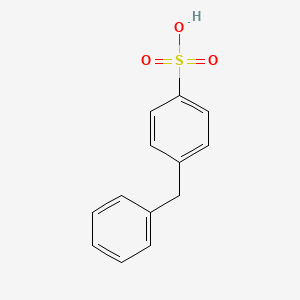
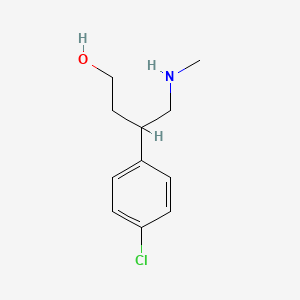

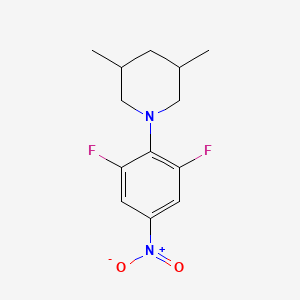
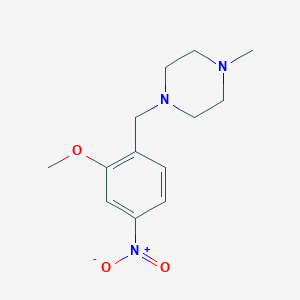
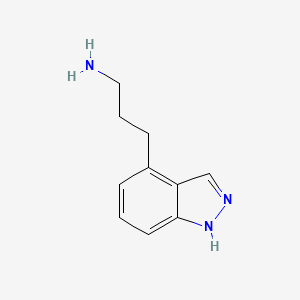
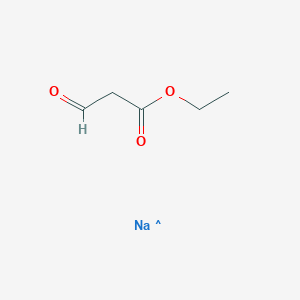

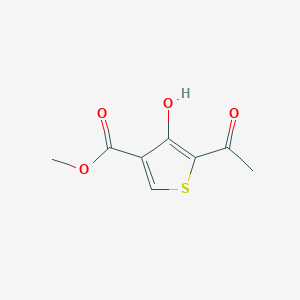

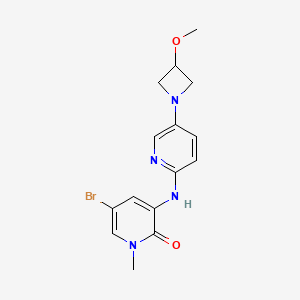
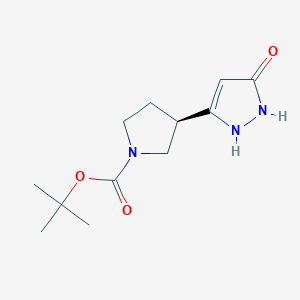
![[(1R,2S)-2-aminocyclohexyl]acetonitrile](/img/structure/B8322160.png)

